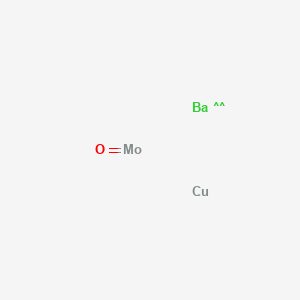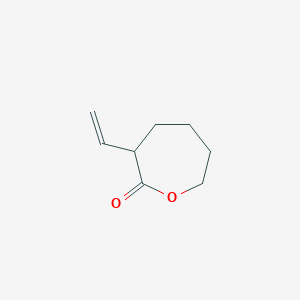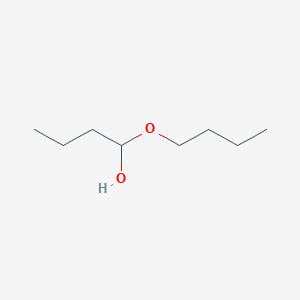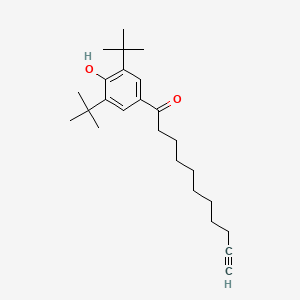
Diethyl (1H-1,2,4-triazol-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1H-1,2,4-triazol-1-yl)propanedioate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1H-1,2,4-triazol-1-yl)propanedioate typically involves the reaction of diethyl malonate with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1H-1,2,4-triazol-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole carboxylic acids, while reduction can yield dihydrotriazole derivatives. Substitution reactions can produce a variety of triazole esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (1H-1,2,4-triazol-1-yl)propanedioate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antifungal and anticancer agents.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Materials Science: The compound is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of diethyl (1H-1,2,4-triazol-1-yl)propanedioate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as cytochrome P450, which is involved in the metabolism of various drugs. This inhibition can lead to increased drug efficacy and reduced side effects . In agrochemical applications, the compound can inhibit enzymes involved in plant growth, leading to the selective control of weeds and pests .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate: This compound is similar in structure but contains a phenyl group and a phosphate ester.
1H-1,2,4-Triazole Derivatives: Various derivatives of 1H-1,2,4-triazole are used in pharmaceuticals and agrochemicals.
Uniqueness
Diethyl (1H-1,2,4-triazol-1-yl)propanedioate is unique due to its specific ester functional groups, which allow for versatile chemical modifications. This versatility makes it a valuable building block in the synthesis of a wide range of compounds with diverse applications.
Propriétés
Numéro CAS |
143795-89-5 |
|---|---|
Formule moléculaire |
C9H13N3O4 |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
diethyl 2-(1,2,4-triazol-1-yl)propanedioate |
InChI |
InChI=1S/C9H13N3O4/c1-3-15-8(13)7(9(14)16-4-2)12-6-10-5-11-12/h5-7H,3-4H2,1-2H3 |
Clé InChI |
OCDIOBKZANLVIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)N1C=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)

![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)




